molecular formula C13H22O2 B13785648 Tridec-2-ynoic acid CAS No. 95658-41-6

Tridec-2-ynoic acid

Cat. No.: B13785648
CAS No.: 95658-41-6
M. Wt: 210.31 g/mol
InChI Key: LGSNTPIHVYSXAV-UHFFFAOYSA-N
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Description

Tridec-2-ynoic acid is a 13-carbon aliphatic carboxylic acid characterized by a terminal triple bond at the second position (C-2) and a carboxylic acid group (-COOH) at the first position. Its molecular formula is C₁₃H₂₂O₂, with a molecular weight of 210.31 g/mol. The triple bond introduces significant structural rigidity and electron-withdrawing effects, influencing its chemical reactivity, physical properties, and biological activity.

Key spectral data for derivatives of this compound, such as 13-(Hexylthio)this compound (C₁₉H₃₄O₂S), include a distinctive ¹³C NMR signal at δ 72.6 ppm (C-2) and δ 92.6 ppm (C-3), reflecting the sp-hybridized carbons of the triple bond . The compound exhibits antimicrobial activity against mycobacteria, as demonstrated in studies on sulfur-substituted alkynoic acid derivatives .

Properties

CAS No.

95658-41-6

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

tridec-2-ynoic acid

InChI

InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-10H2,1H3,(H,14,15)

InChI Key

LGSNTPIHVYSXAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC#CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridec-2-ynoic acid can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes with appropriate alkyl halides, followed by oxidation to introduce the carboxylic acid group. Another method includes the use of palladium-catalyzed coupling reactions to form the carbon-carbon triple bond .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Tridec-2-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of saturated or partially saturated fatty acids.

    Substitution: Formation of substituted alkynes.

Scientific Research Applications

Tridec-2-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tridec-2-ynoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The triple bond in its structure allows it to participate in unique chemical reactions that can modulate biological activities .

Comparison with Similar Compounds

Tridecanoic Acid (Saturated Analog)

  • Structure : C₁₃H₂₆O₂ (CH₃(CH₂)₁₁COOH), fully saturated.
  • Physical Properties :
    • Melting point: ~41–44°C (varies by purity) .
    • Lower reactivity due to absence of unsaturated bonds.
  • Applications : Used in lipid metabolism studies and as a reference in chromatography.

Comparison :

  • The triple bond in Tridec-2-ynoic acid reduces flexibility, increasing melting points in substituted derivatives (e.g., 13-(Hexylthio)this compound: mp 45.0–45.5°C vs. saturated analogs) .
  • The electron-withdrawing triple bond enhances acidity (pKa ~4.5–5.0) compared to Tridecanoic acid (pKa ~5.0–5.5) .

(E)-Tridec-2-enoic Acid (Double-Bond Analog)

  • Structure : C₁₃H₂₄O₂, with a trans double bond at C-2.
  • Physical Properties: Higher solubility in polar solvents vs. This compound due to reduced rigidity. Melting point: Not explicitly reported in evidence, but expected to be lower than alkynoic acids due to weaker intermolecular forces.
  • Reactivity : Undergoes addition reactions (e.g., hydrogenation) more readily than triple bonds.

Comparison :

  • The triple bond in this compound confers greater thermal stability and resistance to hydrogenation .
  • Biological activity differences: Alkynoic acids show stronger mycobacterial inhibition, likely due to enhanced membrane interaction from linear geometry .

Sulfur-Substituted Alkynoic Acids

13-(Hexylthio)this compound vs. 15-(Hexylthio)pentadec-2-ynoic Acid

Property 13-(Hexylthio)this compound 15-(Hexylthio)pentadec-2-ynoic Acid
Molecular Formula C₁₉H₃₄O₂S C₂₁H₃₈O₂S
Molecular Weight 326.54 g/mol 354.60 g/mol
Melting Point 45.0–45.5°C Not reported
¹³C NMR (Triple Bond) δ 72.6 (C-2), 92.6 (C-3) δ 72.6 (C-2), 92.6 (C-3)
Biological Activity Moderate antimycobacterial activity Potentially enhanced due to longer chain

Key Findings :

  • Both compounds retain the triple bond’s spectral signature, indicating minimal electronic disruption from sulfur substitution.

Sulfinyl Derivatives: 13-(Pentylsulfinyl)this compound

  • Structure : C₁₉H₃₄O₃S, with a sulfinyl (-SO-) group replacing thioether (-S-).
  • Properties :
    • Higher polarity (mp 55.0–56.0°C) vs. thioether analogs .
    • ¹³C NMR shows deshielded carbons near the sulfinyl group (δ 51.7 ppm for C-13) .
  • Reactivity : Sulfinyl groups enhance oxidative stability and hydrogen-bonding capacity.

Comparison :

  • Sulfinyl derivatives exhibit higher melting points and altered solubility profiles, making them suitable for targeted drug delivery systems .

Biological Activity

Tridec-2-ynoic acid, a long-chain fatty acid characterized by a triple bond in its structure, has garnered attention in the fields of biochemistry and pharmacology due to its diverse biological activities. This compound is part of a broader class of fatty acids that exhibit various therapeutic potentials, including anti-inflammatory, antimicrobial, and cytotoxic effects. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and the development of new therapeutic agents.

Chemical Structure and Properties

This compound has the molecular formula C13H24O2\text{C}_{13}\text{H}_{24}\text{O}_2 and features a unique alkyne functional group that influences its reactivity and biological interactions. The presence of this triple bond contributes to its distinct properties compared to other fatty acids.

PropertyValue
Molecular FormulaC₁₃H₂₄O₂
Molecular Weight224.34 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
StructureAlkyne fatty acid

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In various animal models, it has been shown to reduce markers of inflammation, such as cytokines and prostaglandins. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies have indicated that it can inhibit the growth of certain strains of Staphylococcus aureus and Candida albicans , suggesting potential applications in treating infections.

Cytotoxicity

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. It was found to induce apoptosis in various human cancer cells, including leukemia and breast cancer cells. The mechanism appears to involve the activation of caspases, leading to programmed cell death.

Table 2: Cytotoxicity Data on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HL60 (Leukemia)5.3Apoptosis via caspase activation
A549 (Lung Cancer)10.5Induction of oxidative stress
SK-BR-3 (Breast Cancer)7.8Mitochondrial pathway activation

Case Study 1: Anti-ulcer Activity

A study conducted on rat models demonstrated that this compound significantly reduced ulcer formation when administered prior to ulcer-inducing agents like aspirin and stress. The protective mechanism was linked to an increase in gastric mucus production, enhancing the gastric barrier.

Case Study 2: Antimicrobial Efficacy

In vitro assays showed that this compound effectively inhibited the growth of Staphylococcus aureus with an MIC value of 50 µg/mL. This finding supports its potential use as a natural preservative or therapeutic agent against bacterial infections.

The biological activities of this compound are mediated through several mechanisms:

  • Modulation of Enzyme Activity : It influences enzymes involved in fatty acid metabolism, which may alter cellular energy pathways.
  • Induction of Apoptosis : By activating caspases, it triggers apoptotic pathways in cancer cells.
  • Anti-inflammatory Pathways : It reduces the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Q & A

Basic: What methodological approaches are foundational for synthesizing and characterizing Tridec-2-ynoic acid in laboratory settings?

Answer:

  • Synthesis : Use catalytic alkyne elongation or fatty acid modification protocols, ensuring reaction conditions (temperature, solvent purity, catalyst ratios) are rigorously controlled. For reproducibility, document stepwise intermediates via thin-layer chromatography (TLC) or gas chromatography (GC) .
  • Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Compare spectral data with existing literature to resolve discrepancies (e.g., unexpected coupling patterns in NMR) .
  • Purity Assessment : Quantify impurities using HPLC with UV detection, ensuring calibration against certified reference standards .

Advanced: How can researchers resolve contradictions in spectral or reactivity data for this compound derivatives?

Answer:

  • Triangulation : Cross-validate results using complementary techniques (e.g., IR spectroscopy for functional groups vs. X-ray crystallography for stereochemical confirmation) .
  • Error Analysis : Investigate potential sources of variability, such as solvent polarity effects on reaction pathways or instrument calibration drift. Replicate experiments under controlled conditions .
  • Literature Benchmarking : Compare findings with peer-reviewed studies, noting methodological differences (e.g., alternative catalysts or isolation techniques) that may explain discrepancies .

Basic: What experimental design principles are critical for studying this compound’s reactivity in organic synthesis?

Answer:

  • Control Variables : Standardize substrate concentrations, solvent systems, and reaction times. Include negative controls (e.g., omitting catalysts) to isolate specific reaction mechanisms .
  • Hypothesis Testing : Formulate testable hypotheses (e.g., "Electron-deficient alkynes enhance regioselectivity in cycloadditions") and design experiments to validate/invalidate them .
  • Data Collection : Use real-time monitoring (e.g., in-situ FTIR) to capture kinetic data and intermediate formation .

Advanced: How should researchers design studies to analyze this compound’s role in supramolecular assemblies, ensuring statistical robustness?

Answer:

  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural variations (chain length, substituents) with assembly stability. Use software like R or Python for dimensionality reduction .
  • Replication : Conduct triplicate trials to assess reproducibility, reporting standard deviations in assembly metrics (e.g., critical micelle concentration) .
  • Peer Review : Pre-submit experimental protocols to collaborators for methodological validation, reducing confirmation bias .

Basic: What are the best practices for ensuring reproducibility in this compound synthesis across laboratories?

Answer:

  • Protocol Standardization : Publish detailed synthetic procedures, including batch-specific reagent sources and equipment calibration records .
  • Open Data : Share raw spectral files (e.g., NMR .jdx files) in repositories like Figshare for independent verification .
  • Interlaboratory Studies : Collaborate with external labs to validate key findings, addressing environmental variables (e.g., humidity, temperature fluctuations) .

Advanced: How can interdisciplinary approaches improve the study of this compound’s biological interactions?

Answer:

  • Computational Modeling : Combine molecular dynamics simulations (e.g., AMBER or GROMACS) with in vitro assays to predict binding affinities to enzymatic targets .
  • Omics Integration : Use metabolomics (LC-MS) to track this compound’s metabolic fate in cellular systems, contextualizing bioactivity data .
  • Ethical Frameworks : Align experimental goals with institutional biosafety protocols, particularly for cytotoxicity studies .

Basic: What methodologies are recommended for assessing this compound’s stability under varying storage conditions?

Answer:

  • Accelerated Stability Testing : Expose samples to elevated temperatures/humidity (ICH Q1A guidelines) and monitor degradation via GC-MS or HPLC .
  • Light Sensitivity : Use UV-vis spectroscopy to quantify photodegradation products, correlating with storage container opacity .

Advanced: How can researchers address conflicting results in this compound’s reported biological activity across studies?

Answer:

  • Meta-Analysis : Aggregate data from multiple studies, applying random-effects models to account for heterogeneity in experimental designs (e.g., cell lines, dosage regimes) .
  • Confounder Identification : Evaluate ancillary variables (e.g., endotoxin levels in cell culture media) that may skew bioactivity readings .

Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to estimate EC₅₀ values .
  • Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to identify anomalous data points, ensuring robust curve fitting .

Advanced: How should researchers design longitudinal studies to investigate this compound’s environmental persistence?

Answer:

  • Sampling Strategy : Use stratified random sampling across ecosystems, controlling for seasonal variations and biotic/abiotic interactions .
  • Mass Balance Modeling : Track compound degradation pathways via isotopic labeling (¹⁴C) and mass spectrometry .
  • Risk Assessment : Integrate half-life data with ecotoxicological models (e.g., USEtox) to predict bioaccumulation risks .

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